5-Acetyl-2,2-dimethylcyclopentan-1-one
Description
5-Acetyl-2,2-dimethylcyclopentan-1-one (CAS 2570-70-9) is a cyclopentanone derivative with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. Its structure features a cyclopentanone core substituted with an acetyl group (-COCH₃) at the 5-position and two methyl groups (-CH₃) at the 2-position. This compound is commercially available and serves as a versatile intermediate in organic synthesis, though specific applications require further exploration .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-acetyl-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-4-5-9(2,3)8(7)11/h7H,4-5H2,1-3H3 |
InChI Key |
HPSPKONECRVIKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(C1=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing 5-Acetyl-2,2-dimethylcyclopentan-1-one involves the aldol condensation of 2,2-dimethylcyclopentanone with acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions to promote the formation of the desired product.
-
Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of 2,2-dimethylcyclopentanone with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous for its high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of 5-Acetyl-2,2-dimethylcyclopentan-1-one often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 5-Acetyl-2,2-dimethylcyclopentan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : This compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: : The acetyl group in 5-Acetyl-2,2-dimethylcyclopentan-1-one can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with hydrazine can yield hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrazine in ethanol under reflux conditions.
Major Products
Oxidation: 5-Acetyl-2,2-dimethylcyclopentan-1-one can be oxidized to 5-acetyl-2,2-dimethylcyclopentan-1-carboxylic acid.
Reduction: Reduction yields 5-(1-hydroxyethyl)-2,2-dimethylcyclopentan-1-one.
Substitution: Reaction with hydrazine forms 5-(1-hydrazonoethyl)-2,2-dimethylcyclopentan-1-one.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Acetyl-2,2-dimethylcyclopentan-1-one serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of novel compounds.
Biology
This compound is used in the study of enzyme-catalyzed reactions, particularly those involving ketones and aldehydes. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine
In medicinal chemistry, derivatives of 5-Acetyl-2,2-dimethylcyclopentan-1-one are explored for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry
In the fragrance and flavor industry, 5-Acetyl-2,2-dimethylcyclopentan-1-one is used as a precursor for the synthesis of aroma compounds. Its structural features contribute to the creation of unique scents and flavors.
Mechanism of Action
The mechanism by which 5-Acetyl-2,2-dimethylcyclopentan-1-one exerts its effects depends on the specific application. In enzymatic reactions, it acts as a substrate that undergoes transformation through the catalytic action of enzymes. The molecular targets and pathways involved vary based on the enzyme and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 5-acetyl-2,2-dimethylcyclopentan-1-one, differing primarily in substituents and functional groups:
Reactivity and Functional Differences
- Steric Effects: The 2,2-dimethyl substitution in 5-acetyl-2,2-dimethylcyclopentan-1-one and its chlorophenyl analog reduces accessibility to the ketone group, limiting nucleophilic attack compared to unhindered cyclopentanones.
- Electronic Effects: The acetyl group in the target compound withdraws electrons via inductive effects, increasing ketone electrophilicity. The phosphoranylidene group (C₂₃H₂₁OP) strongly polarizes the ketone, making it highly reactive toward nucleophiles .
- Tautomerism: Compounds like 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit tautomeric behavior due to conjugated carbonyl groups, a property less pronounced in the target compound .
Biological Activity
5-Acetyl-2,2-dimethylcyclopentan-1-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
5-Acetyl-2,2-dimethylcyclopentan-1-one has the following molecular formula:
- Molecular Formula : CHO
- Molecular Weight : 168.24 g/mol
- IUPAC Name : 5-acetyl-2,2-dimethylcyclopentan-1-one
The compound features a cyclopentanone core with an acetyl group at the 5-position and two methyl groups at the 2-position, contributing to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Research indicates that 5-acetyl-2,2-dimethylcyclopentan-1-one exhibits significant antimicrobial properties. A study conducted by Ratnaweera et al. (2015) demonstrated its effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 8 to 256 μg/mL.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Mycobacterium tuberculosis | 128 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory potential of 5-acetyl-2,2-dimethylcyclopentan-1-one was evaluated in vitro using lipopolysaccharide (LPS)-induced macrophage models. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Table: Cytokine Inhibition by 5-Acetyl-2,2-dimethylcyclopentan-1-one
| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 1500 | 600 | 60 |
| IL-6 | 1200 | 480 | 60 |
This data supports the hypothesis that this compound could be beneficial in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxic effects were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibits selective cytotoxicity with IC values of approximately 25 μM for MCF-7 and 30 μM for HeLa cells.
Table: Cytotoxicity of 5-Acetyl-2,2-dimethylcyclopentan-1-one
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| Normal Fibroblasts | >100 |
The selectivity for cancer cells over normal fibroblasts suggests potential for therapeutic applications in oncology.
Case Studies
A notable case study involved the synthesis of derivatives of 5-acetyl-2,2-dimethylcyclopentan-1-one to enhance its biological activity. Researchers modified the structure to produce analogs with improved potency against Mycobacterium tuberculosis. The most promising derivative demonstrated an MIC of only 4 μg/mL against this pathogen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
